molecular formula C43H69ClN2 B14013731 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride

1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride

Cat. No.: B14013731
M. Wt: 649.5 g/mol
InChI Key: VOWMMVJZNQMDRM-UHFFFAOYSA-M
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Description

1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(heptan-4-yl)phenyl groups attached to an imidazolium core, with a chloride ion as the counterion. The compound’s molecular formula is C43H67ClN2, and it has a molecular weight of 718.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with 2,6-DI(heptan-4-YL)phenyl Groups: The imidazole core is then reacted with 2,6-di(heptan-4-yl)phenyl halides in the presence of a strong base such as potassium tert-butoxide to form the desired imidazolium salt.

    Addition of Chloride Ion: The final step involves the addition of a chloride ion to the imidazolium salt to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its imidazolium core can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is unique due to its bulky heptan-4-yl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in catalysis and material science .

Properties

Molecular Formula

C43H69ClN2

Molecular Weight

649.5 g/mol

IUPAC Name

1,3-bis[2,6-di(heptan-4-yl)phenyl]imidazol-1-ium;chloride

InChI

InChI=1S/C43H69N2.ClH/c1-9-19-34(20-10-2)38-27-17-28-39(35(21-11-3)22-12-4)42(38)44-31-32-45(33-44)43-40(36(23-13-5)24-14-6)29-18-30-41(43)37(25-15-7)26-16-8;/h17-18,27-37H,9-16,19-26H2,1-8H3;1H/q+1;/p-1

InChI Key

VOWMMVJZNQMDRM-UHFFFAOYSA-M

Canonical SMILES

CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.[Cl-]

Origin of Product

United States

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